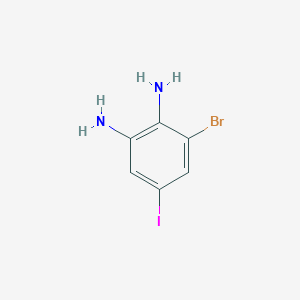
3-Bromo-5-iodo-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-iodo-1,2-benzenediamine is an aromatic compound with the molecular formula C6H6BrIN2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1,2-benzenediamine typically involves multi-step reactions starting from 1,2-benzenediamine. One common method includes:
Reduction: Conversion of nitro groups to amine groups.
Halogenation: Introduction of bromine and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-iodo-1,2-benzenediamine can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the amine groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the amine groups to form different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-iodo-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Bromo-5-iodo-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1,2-benzenediamine
- 5-Iodo-1,2-benzenediamine
- 3-Chloro-5-iodo-1,2-benzenediamine
Uniqueness
3-Bromo-5-iodo-1,2-benzenediamine is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H6BrIN2 |
|---|---|
Molekulargewicht |
312.93 g/mol |
IUPAC-Name |
3-bromo-5-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
InChI-Schlüssel |
AORBYTQDPDCGHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



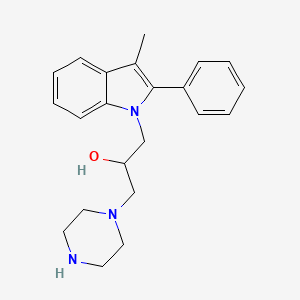
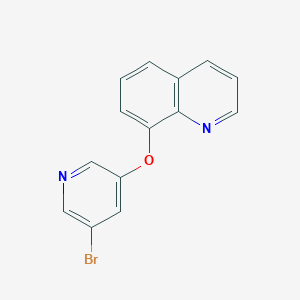
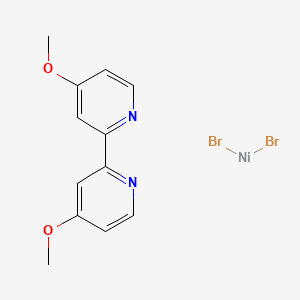

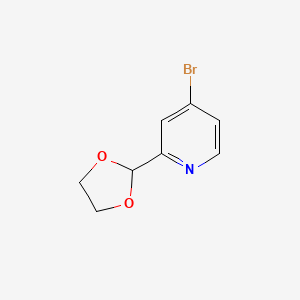
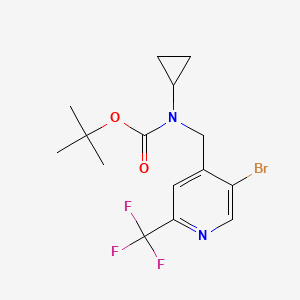
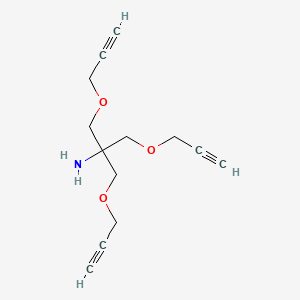
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
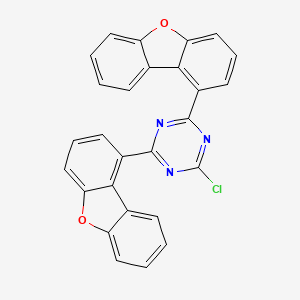
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
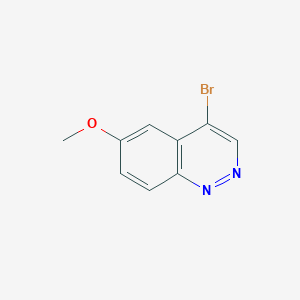
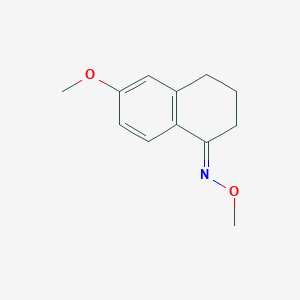
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
